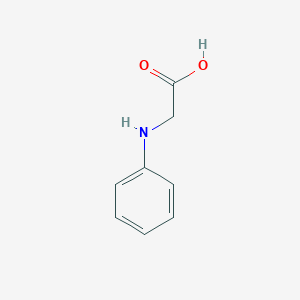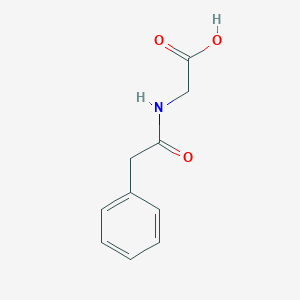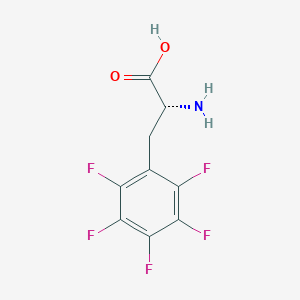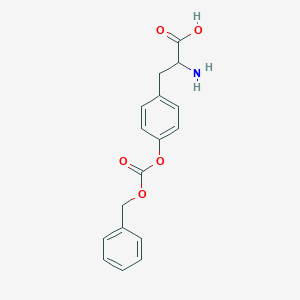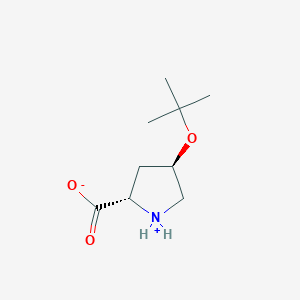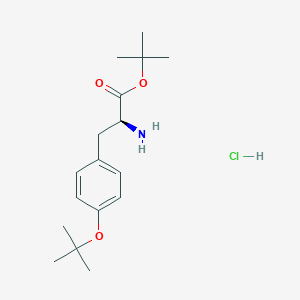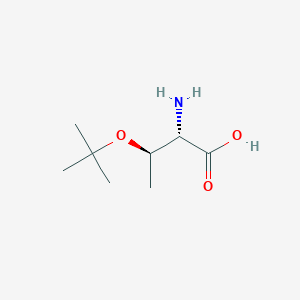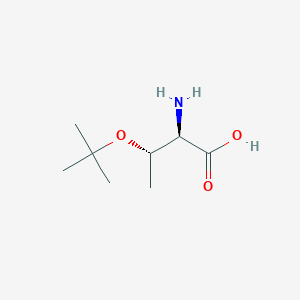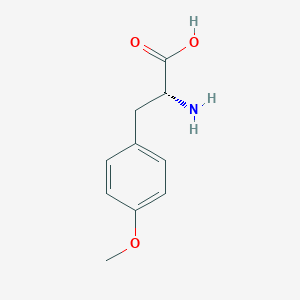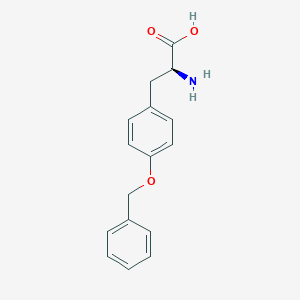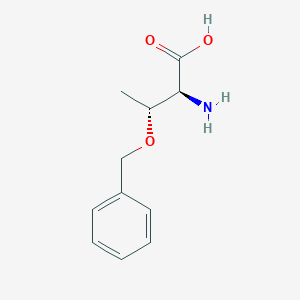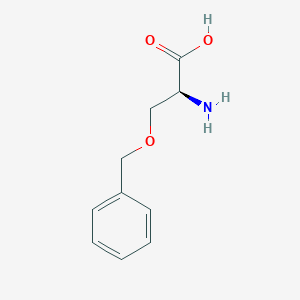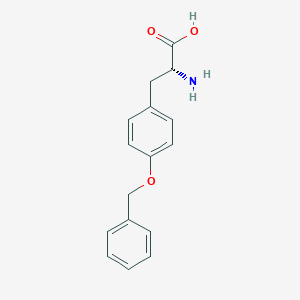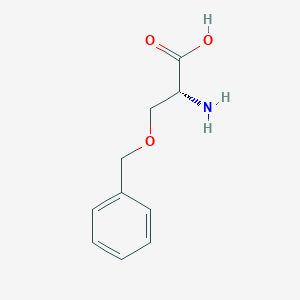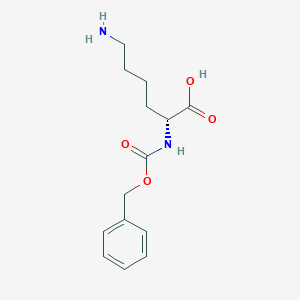
Z-D-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Lys-OH, also known as Nα-Cbz-D-lysine, is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic .
Synthesis Analysis
Z-D-Lys-OH is used in solution phase peptide synthesis . The reaction suitability of Z-D-Lys-OH is primarily for solution phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Z-D-Lys-OH is C14H20N2O4 . The SMILES string representation is NCCCCC@@HOCc1ccccc1)C(O)=O .Physical And Chemical Properties Analysis
Z-D-Lys-OH has a molecular weight of 280.32 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Z-D-Lys-OH” is used in peptide synthesis . It’s a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.
Proteolytic Enzymes in Molecular Biology
“Z-D-Lys-OH” might be involved in the research applications of proteolytic enzymes in molecular biology . Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins and have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.
Potential Application in Medicine
There’s a potential application of “Z-D-Lys-OH” in medicine, as indicated by a study that mentions the use of a hexapeptide that includes Lysine for the development of a hydrogelator . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.
Pharmaceutical Sciences
“Z-D-Lys-OH” might be involved in the field of pharmaceutical sciences . Click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields, has found applications in a wide variety of research areas, including pharmaceutical sciences .
Drug Development
“Z-D-Lys-OH” could potentially be used in drug development . For instance, a peptide-drug conjugate consisting of D-Lys 6-GnRH (peptide) and gemcitabine (anticancer agent), tethered via various bonds (ester, amide, carbamate and oxime) derived from the utilization of different linkers, was assembled .
Therapeutic Research
“Z-D-Lys-OH” might be used in therapeutic research . For example, a synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), was generated by a combination of conformational energy calculations and assessment of GH releasing activity . GHRP is reported to have remarkable GH releasing activity in a variety of species, especially in humans .
Neuroscience
“Z-D-Lys-OH” might be involved in the field of neuroscience . For instance, a study mentions the use of a small-molecule compound, ZZL-7, that elicited an antidepressant effect 2 hours after treatment without undesirable side effects . This compound, or analogous reagents, may serve as a new, rapidly acting treatment for major depressive disorder .
Immunology
“Z-D-Lys-OH” could potentially be used in immunology . The lysyl oxidases (LOXs) are a family of enzymes deputed to cross-link collagen and elastin, shaping the structure and strength of the extracellular matrix (ECM) . The activity of LOXs is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation .
Genetics
“Z-D-Lys-OH” might be used in genetics . For example, rotor-fluorogenic d-amino acids (RfDAAs), enabling real-time, continuous tracking of transpeptidation reactions . These probes allow peptidoglycan biosynthesis to be monitored in real time by visualizing transpeptidase reactions in live cells .
Cell Biology
“Z-D-Lys-OH” could potentially be used in cell biology . Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTJKAUNOLVMDX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426929 |
Source


|
| Record name | Z-D-Lys-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys-OH | |
CAS RN |
70671-54-4 |
Source


|
| Record name | Z-D-Lys-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

